molecular formula C18H18N2O5S2 B2994866 2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034594-37-9

2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2994866
CAS RN: 2034594-37-9
M. Wt: 406.47
InChI Key: QYQXUASZCYAYGI-UHFFFAOYSA-N
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Description

The compound “2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . They have been found to have a variety of biological effects, making them of interest to medicinal chemists .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the benzo[b]thiophen-3-yl group in the compound, often involves heterocyclization of various substrates . Specific synthesis methods for similar compounds involve condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . In one example, a compound was synthesized through hydrolysis, followed by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the core structure of the benzo[b]thiophen-3-yl group in the compound. Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be complex and varied. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Photocatalytic Degradation

A study conducted by Jallouli et al. (2017) explored the photocatalytic degradation of acetaminophen, a compound structurally similar to the one , using TiO2 nanoparticles. They found that TiO2-assisted photodegradation was highly effective, indicating potential applications of similar compounds in environmental remediation or wastewater treatment (Jallouli et al., 2017).

Ocular Pharmacology

Research by Graham et al. (1989) on derivatives of benzo[b]thiophene-2-sulfonamide, a component of the compound , suggested their utility in treating glaucoma due to their role as ocular carbonic anhydrase inhibitors (Graham et al., 1989).

Antitumor Activity

Yurttaş et al. (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide and screened them for antitumor activity. They found that certain compounds exhibited considerable anticancer activity against some cancer cell lines, suggesting the potential of related compounds in oncology (Yurttaş et al., 2015).

Antimicrobial Properties

Fuloria et al. (2014) investigated the synthesis of novel Schiff Bases and Thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate. These compounds showed promising antibacterial and antifungal activities, indicating the potential use of similar compounds in antimicrobial applications (Fuloria et al., 2014).

Glutaminase Inhibition

Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds showed potential in inhibiting kidney-type glutaminase, suggesting applications in treating diseases related to glutaminase activity (Shukla et al., 2012).

Future Directions

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

properties

IUPAC Name

2-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c19-18(22)10-25-12-5-7-13(8-6-12)27(23,24)20-9-16(21)15-11-26-17-4-2-1-3-14(15)17/h1-8,11,16,20-21H,9-10H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQXUASZCYAYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide

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